

Utilizing Fast Red ITR for Sensitive In Situ Hybridization

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Compound of Interest

Compound Name: *Fast Red ITR*

Cat. No.: *B1265623*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise localization of nucleic acid sequences within morphologically preserved tissues and cells, *in situ* hybridization (ISH) stands as a cornerstone technique. The choice of chromogen for visualizing the hybridized probe is critical for achieving high sensitivity and specificity. **Fast Red ITR** is a versatile chromogenic substrate for alkaline phosphatase (AP), an enzyme commonly conjugated to detection antibodies in ISH protocols.^{[1][2]} Upon enzymatic cleavage of a naphthol phosphate substrate by AP, the liberated naphthol derivative couples with the diazonium salt, **Fast Red ITR**, to produce a vibrant, finely granular red precipitate at the site of the target nucleic acid sequence.^{[2][3]} This distinct red coloration provides excellent contrast with commonly used blue counterstains, facilitating unambiguous interpretation of results.

A key advantage of **Fast Red ITR** is its utility in both brightfield and fluorescence microscopy.^{[1][4]} The resulting precipitate is not only visible under standard light microscopy but also exhibits a strong red fluorescence, allowing for co-localization studies and analysis with confocal microscopy.^{[4][5]} This dual functionality offers researchers flexibility in their imaging workflows. Furthermore, studies have shown that the fluorescent signal of the Fast Red precipitate demonstrates remarkable photostability, showing minimal fading compared to other fluorophores like FITC upon prolonged exposure to excitation light.^[4]

These application notes provide a comprehensive overview of the properties of **Fast Red ITR**, detailed protocols for its use in ISH, and troubleshooting guidelines to ensure optimal results.

Data Presentation: Comparative Analysis of Chromogenic Substrates

The selection of a chromogen is a critical step in designing an ISH experiment. The following table summarizes the key characteristics of **Fast Red ITR** in comparison to other commonly used chromogens for alkaline phosphatase-based detection.

Feature	Fast Red ITR	BCIP/NBT	Vector Red
Enzyme	Alkaline Phosphatase	Alkaline Phosphatase	Alkaline Phosphatase
Precipitate Color	Bright Red/Fuchsia ^[1] [3]	Blue/Purple	Red
Solubility	Alcohol-soluble	Insoluble in organic solvents	Insoluble in organic solvents
Mounting Medium	Aqueous	Organic or Aqueous	Organic or Aqueous
Fluorescence	Yes (Red) ^{[1][4]}	No	Yes (Red)
Photostability	High ^[4]	Not Applicable	Moderate
Signal Intensity	Moderate to High ^[6]	High	High
Primary Applications	IHC, ISH, Western Blot, ELISA ^[2]	IHC, ISH, Western Blot	IHC, ISH

Experimental Protocols

I. General In Situ Hybridization Protocol using Fast Red ITR

This protocol provides a general workflow for the detection of mRNA or DNA targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a digoxigenin (DIG)-labeled probe and **Fast Red ITR** for chromogenic detection.

Materials:

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- DEPC-treated water
- Phosphate-Buffered Saline (PBS)
- Proteinase K
- Prehybridization Buffer
- Hybridization Buffer
- DIG-labeled probe
- Stringency wash buffers (e.g., SSC)
- Blocking Reagent
- Anti-Digoxigenin-AP conjugate
- **Fast Red ITR** tablets or solution
- Naphthol AS-MX phosphate substrate
- Tris Buffer (0.1 M, pH 8.2)
- Nuclear Fast Red or Hematoxylin counterstain
- Aqueous mounting medium

Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in xylene (2 x 10 minutes).
- Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).
- Rinse in DEPC-treated water (2 x 5 minutes).
- Permeabilization:
 - Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (optimize for tissue type).
 - Wash in PBS (2 x 5 minutes).
- Prehybridization:
 - Incubate sections with Prehybridization Buffer for 1-2 hours at the hybridization temperature.
- Hybridization:
 - Denature the DIG-labeled probe by heating at 80°C for 5 minutes, then immediately place on ice.
 - Dilute the denatured probe in pre-warmed Hybridization Buffer.
 - Apply the probe solution to the tissue section, cover with a coverslip, and seal to prevent evaporation.
 - Incubate overnight in a humidified chamber at the appropriate hybridization temperature (e.g., 42-65°C).
- Post-Hybridization Washes:
 - Carefully remove coverslips.
 - Perform stringent washes in pre-warmed SSC buffers of decreasing concentration to remove non-specifically bound probe.

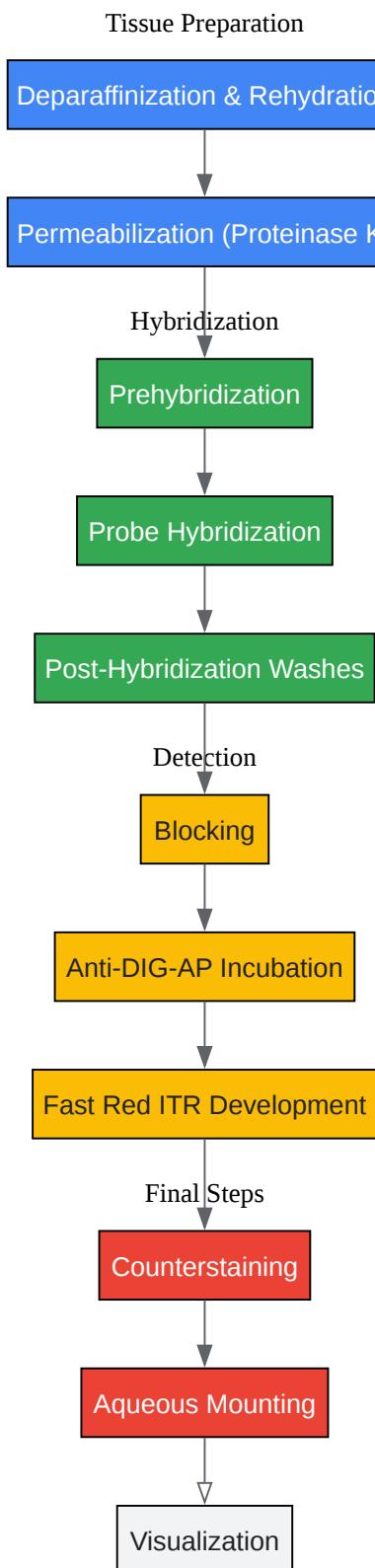
- Immunological Detection:
 - Wash slides in a suitable buffer (e.g., MABT).
 - Block non-specific binding sites with Blocking Reagent for 1 hour at room temperature.
 - Incubate with Anti-Digoxigenin-AP conjugate (diluted in blocking buffer) overnight at 4°C.
[7]
 - Wash extensively with buffer (3 x 10 minutes).[7]
- Chromogenic Development with **Fast Red ITR**:
 - Prepare the **Fast Red ITR** working solution immediately before use by dissolving one **Fast Red ITR** tablet and one Naphthol AS-MX phosphate tablet in 2 ml of 0.1 M Tris-HCl, pH 8.2.[7] Alternatively, follow the manufacturer's instructions for liquid-based systems.
 - Apply the **Fast Red ITR** solution to the sections.
 - Incubate for 10-30 minutes at room temperature, monitoring color development under a microscope.
 - Stop the reaction by rinsing with distilled water.
- Counterstaining:
 - Counterstain with Nuclear Fast Red or Hematoxylin for 1-5 minutes.
 - Wash thoroughly with tap water.
- Mounting:
 - As the Fast Red precipitate is soluble in alcohol, avoid dehydration steps.
 - Mount with an aqueous mounting medium.

II. Troubleshooting Common Issues with Fast Red ITR in ISH

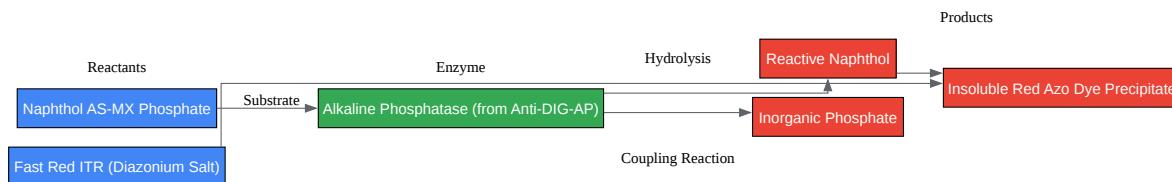
Problem	Possible Cause	Suggested Solution
Weak or No Signal	1. Probe degradation. [8] 2. Insufficient probe concentration. 3. Inadequate tissue permeabilization. 4. Inactive enzyme conjugate. [9]	1. Check probe integrity on a gel. Synthesize fresh probe. 2. Increase probe concentration. 3. Optimize Proteinase K digestion time and concentration. 4. Test enzyme activity with a known positive control.
High Background	1. Non-specific antibody binding. 2. Inadequate blocking. 3. Insufficient post-hybridization washes. 4. Over-development of the chromogen. [10]	1. Ensure appropriate antibody dilution and incubation time. 2. Increase blocking time or try a different blocking agent. 3. Increase stringency of washes (higher temperature, lower salt concentration). 4. Monitor color development closely and stop the reaction promptly.
Diffuse Staining	1. Diffusion of the reaction product. [4] 2. Over-fixation of tissue.	1. Consider adding polyvinyl alcohol (PVA) to the Fast Red ITR solution to increase viscosity. [4] 2. Optimize fixation time.
Precipitate Fading	1. Use of organic mounting medium. 2. Exposure to organic solvents during dehydration.	1. Use only aqueous-based mounting media. 2. Avoid all alcohol and xylene steps after chromogen development.

Visualizations

The following diagrams illustrate the key processes involved in utilizing **Fast Red ITR** for *in situ* hybridization.

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Caption: Workflow for In Situ Hybridization using **Fast Red ITR**.

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Caption: Chemical Reaction of **Fast Red ITR** Detection.

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